molecular formula C9H10BrNO2 B6160132 methyl 5-amino-3-bromo-2-methylbenzoate CAS No. 1374264-44-4

methyl 5-amino-3-bromo-2-methylbenzoate

Cat. No.: B6160132
CAS No.: 1374264-44-4
M. Wt: 244.1
InChI Key:
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Description

Methyl 5-amino-3-bromo-2-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-bromo-2-methylbenzoate typically involves the bromination of methyl 2-methylbenzoate followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

    Bromination: Methyl 2-methylbenzoate is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the 3-position.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin (II) chloride in hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-bromo-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Depending on the nucleophile, products such as methyl 5-amino-2-methylbenzoate or methyl 5-amino-3-hydroxy-2-methylbenzoate can be formed.

    Oxidation: Methyl 5-nitro-3-bromo-2-methylbenzoate.

    Reduction: Methyl 5-amino-3-bromo-2-methylbenzyl alcohol.

Scientific Research Applications

Methyl 5-amino-3-bromo-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-bromo-2-methylbenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 3-amino-5-bromo-2-methylbenzoate

Uniqueness

Methyl 5-amino-3-bromo-2-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a bromine atom on the benzene ring provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

1374264-44-4

Molecular Formula

C9H10BrNO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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